PRL-3 阻害剤 I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

科学的研究の応用

PRL-3 inhibitor I has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: It is used to study the role of PRL-3 in cancer progression and metastasis

Drug Development: The compound is being explored for its potential in developing targeted therapies for cancer treatment.

Biological Studies: PRL-3 inhibitor I is used to investigate the molecular mechanisms underlying various cellular processes, including cell migration, invasion, and survival.

作用機序

PRL-3 インヒビター I は、PRL-3 の活性を特異的に阻害することにより、その効果を発揮します。 PRL-3 は、転移、細胞増殖、浸潤、運動性、生存を促進する細胞プロセスに関与しています . このインヒビターは PRL-3 に結合し、基質との相互作用を阻止することにより、その機能を阻害します。 この阻害により、がん細胞の移動と浸潤が減少します .

類似の化合物との比較

PRL-3 インヒビター I は、PRL-3 に対する特異性においてユニークです。類似の化合物には以下が含まれます。

サリラシブ: ヒト胚性腎細胞における PRL-3 誘導の移動を阻害する広スペクトル PRL インヒビター.

カンデサルタン: PRL-3 媒介の細胞移動を阻害する別の広スペクトル PRL インヒビター.

バルドキソロール: PRL-3 を優先的に阻害する化合物.

エルトロムボパグ: PRL-3 に対して同様の阻害効果を示す別の化合物.

これらの化合物は、PRL-3 インヒビター I の PRL-3 特異的標的化のユニークさを強調しており、がん研究および創薬における貴重なツールとなっています。

生化学分析

Biochemical Properties

PRL-3 Inhibitor I plays a crucial role in biochemical reactions by inhibiting the activity of PRL-3. This inhibition is achieved through binding interactions with the active site of the enzyme, thereby preventing its dephosphorylation activity. PRL-3 Inhibitor I interacts with various biomolecules, including integrin β1, where it inhibits the dephosphorylation of tyrosine-783 . This interaction reduces the invasive properties of cancer cells, highlighting its potential as an anti-metastatic agent.

Cellular Effects

PRL-3 Inhibitor I exerts significant effects on various cell types and cellular processes. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. The compound influences cell signaling pathways by inhibiting the activity of PRL-3, which is involved in the regulation of cell migration, invasion, and survival . Additionally, PRL-3 Inhibitor I affects gene expression by modulating the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of PRL-3 Inhibitor I involves its binding to the active site of PRL-3, leading to the inhibition of its phosphatase activity. This inhibition prevents the dephosphorylation of key substrates, such as integrin β1, thereby disrupting downstream signaling pathways involved in cell migration and invasion . PRL-3 Inhibitor I also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PRL-3 Inhibitor I have been observed to change over time. The compound is stable when stored at -20°C and retains its inhibitory activity for extended periods . Long-term studies have shown that PRL-3 Inhibitor I can induce sustained inhibition of PRL-3 activity, leading to prolonged anti-proliferative and pro-apoptotic effects in cancer cells . The compound may undergo degradation under certain conditions, which can affect its efficacy .

Dosage Effects in Animal Models

The effects of PRL-3 Inhibitor I vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, PRL-3 Inhibitor I may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

PRL-3 Inhibitor I is involved in various metabolic pathways, primarily through its interaction with PRL-3. The compound inhibits the dephosphorylation of key substrates, thereby affecting metabolic flux and metabolite levels . Additionally, PRL-3 Inhibitor I may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .

Transport and Distribution

PRL-3 Inhibitor I is transported and distributed within cells and tissues through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, PRL-3 Inhibitor I can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on PRL-3 .

Subcellular Localization

The subcellular localization of PRL-3 Inhibitor I is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with PRL-3 and other target proteins . Post-translational modifications, such as phosphorylation, may influence the localization and activity of PRL-3 Inhibitor I, directing it to specific cellular compartments .

準備方法

化学反応の分析

PRL-3 インヒビター I は、次のものを含むさまざまな化学反応を起こします。

酸化と還元: これらの反応は、化合物の安定性と活性にとって重要です。

置換反応: これらの反応で使用される一般的な試薬および条件には、37°C でのエンドグリコシダーゼ H (エンドH) およびペプチド-N-グリコシダーゼ F (PNGase F) が含まれます.

主要生成物: これらの反応から生成される主要生成物は、通常、化合物の有効性と純度を確認するために分析されます。

科学研究への応用

PRL-3 インヒビター I は、化学、生物学、医学、産業の分野において、幅広い科学研究への応用があります。

類似化合物との比較

PRL-3 inhibitor I is unique in its specificity for PRL-3. Similar compounds include:

Salirasib: A broad-spectrum PRL inhibitor that blocks PRL-3-induced migration in human embryonic kidney cells.

Candesartan: Another broad-spectrum PRL inhibitor that prevents PRL-3-mediated cell migration.

Bardoxolone: A compound that preferentially inhibits PRL-3.

Eltrombopag: Another compound with similar inhibitory effects on PRL-3.

These compounds highlight the uniqueness of PRL-3 inhibitor I in its specific targeting of PRL-3, making it a valuable tool in cancer research and drug development.

生物活性

PRL-3 (Phosphatase of Regenerating Liver-3) is a protein tyrosine phosphatase that has garnered attention due to its role in cancer progression, particularly in promoting metastasis and influencing various cellular processes. The compound PRL-3 Inhibitor I has been studied for its potential to inhibit the biological activity of PRL-3, thereby offering therapeutic avenues in cancer treatment. This article reviews the biological activity of PRL-3 Inhibitor I, highlighting key research findings, case studies, and data tables that elucidate its effects.

PRL-3 is implicated in several oncogenic processes, including:

- Cell Proliferation : PRL-3 promotes cell growth and survival by modulating key signaling pathways such as AKT and ERK1/2. Inhibition of PRL-3 has been shown to reduce proliferation rates in various cancer cell lines .

- Metastasis : High expression levels of PRL-3 correlate with increased motility and invasive capabilities of cancer cells. Studies indicate that downregulation of PRL-3 significantly impairs the metastatic potential of colorectal cancer cells .

- Angiogenesis : PRL-3 enhances angiogenesis through the recruitment and activation of endothelial cells. This process is crucial for tumor growth and metastasis .

Table 1: Effects of PRL-3 Inhibition on Cancer Cell Lines

| Cell Line | Effect of PRL-3 Inhibition | References |

|---|---|---|

| DLD-1 (Colorectal) | Reduced motility and invasion | , |

| HEK293T | Decreased proliferation | |

| LoVo (Colon) | Impaired migration | |

| A2780 (Ovarian) | Reduced tumorigenicity |

Case Studies

- Colorectal Cancer : A study involving DLD-1 cells demonstrated that transient downregulation of PRL-3 led to a significant decrease in cell motility without affecting proliferation. This suggests that targeting PRL-3 may be effective in reducing metastatic spread without compromising tumor growth directly .

- Ovarian Cancer : Research on A2780 cells indicated that inhibition of PRL-3 resulted in decreased AKT phosphorylation, thereby impairing cell survival mechanisms and promoting apoptosis .

In Vitro Studies

In vitro assays have shown that PRL-3 Inhibitor I effectively reduces the phosphatase activity of PRL-3, leading to:

- Decreased Cell Viability : MTT assays demonstrated a dose-dependent reduction in cell viability across various cancer cell lines treated with PRL-3 Inhibitor I, indicating its potential as a therapeutic agent .

- Altered Signaling Pathways : Inhibition of PRL-3 led to significant changes in downstream signaling pathways, particularly those associated with cell cycle regulation and apoptosis .

Table 2: Summary of In Vitro Effects of PRL-3 Inhibitor I

| Treatment Concentration (µM) | Cell Viability (%) | Observations |

|---|---|---|

| 1 | ~95 | Minimal effect |

| 10 | ~80 | Moderate reduction |

| 50 | ~50 | Significant reduction |

| 100 | ~30 | High toxicity observed |

特性

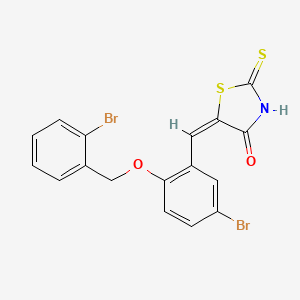

CAS番号 |

893449-38-2 |

|---|---|

分子式 |

C17H11Br2NO2S2 |

分子量 |

485.2 g/mol |

IUPAC名 |

5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23) |

InChIキー |

HXNBAOLVPAWYLT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br |

異性体SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3)Br |

正規SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BR1; BR 1; BR-1; PRL-3 Inhibitor I |

製品の起源 |

United States |

Q1: How does 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone interact with Phosphatase of Regenerating Liver-3 (PRL-3) and what are the downstream effects?

A: While the exact mechanism of interaction between 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone and PRL-3 isn't explicitly detailed in the provided abstracts, the research demonstrates that this compound effectively inhibits PRL-3 activity. [] This inhibition leads to a cascade of downstream effects in prostate cancer cells, including:

- Reduced Cell Proliferation: The compound significantly diminishes the ability of prostate cancer cells to multiply and grow. []

- Suppression of Anchorage-Independent Growth: This inhibition points to a reduced potential for these cancer cells to survive and proliferate in a detached state, a crucial aspect of metastasis. []

- Impaired Cell Migration: 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone effectively hinders the movement of prostate cancer cells, suggesting a reduced capacity for invasive behavior. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。